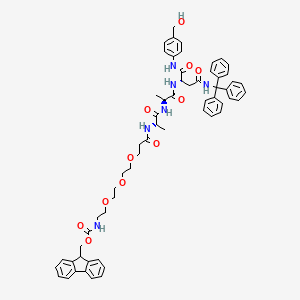

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPBGTLVZPOASW-XKMSCPINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of the cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.

Introduction

This compound is a sophisticated, multi-component linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its strategic design ensures stability in systemic circulation and facilitates the specific release of the active drug within the target cancer cells. This linker incorporates a protease-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility.[1][2][3] The key components of this linker are:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus, crucial during solid-phase peptide synthesis to ensure sequential and controlled assembly of the peptide sequence.[4]

-

PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that increases the aqueous solubility of the linker and the resulting ADC, which can help to prevent aggregation.[3]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain, which is often overexpressed in tumor cells.[1][2][5]

-

Trt (Trityl): An acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions during synthesis.[4]

-

PAB (p-Aminobenzyl Alcohol): A self-immolative spacer that, following the enzymatic cleavage of the peptide sequence, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[6]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C₆₀H₆₆N₆O₁₁ | [3][7] |

| Molecular Weight | 1047.2 g/mol | [3][8] |

| CAS Number | 2055042-69-6 | [3][7] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (as determined by HPLC) | [3][7] |

| Solubility | Soluble in DMSO and DMF. | [9] |

| Storage Conditions | Recommended storage at -20°C. | [3] |

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound is realized through a multi-step process that ensures the targeted delivery and controlled release of a cytotoxic payload. The general workflow of an ADC utilizing this linker is depicted below.

The Ala-Ala-Asn peptide sequence within the linker is specifically designed to be a substrate for legumain, a lysosomal protease.[1][5] The cleavage of this sequence initiates the release of the cytotoxic drug.

Enzymatic Cleavage and Payload Release

The specificity of the Ala-Ala-Asn sequence for legumain offers an alternative to the more commonly used Val-Cit linkers, which are substrates for cathepsin B.[1][5] Studies have shown that Asn-containing linkers are efficiently cleaved by lysosomal legumain.[1] The cleavage occurs between the asparagine residue and the p-aminobenzyl alcohol (PAB) spacer.

Following the legumain-mediated cleavage of the amide bond, the exposed aniline (B41778) of the PAB spacer initiates a spontaneous 1,6-elimination reaction. This "self-immolation" results in the release of the unmodified, active payload and the formation of an aza-quinone methide byproduct.

Experimental Protocols

The following sections provide representative protocols for the synthesis of the linker and its conjugation to an antibody. These are generalized procedures and may require optimization for specific applications.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the linker on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

Fmoc-NH-PEG3-COOH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Asn):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Elongation (Ala-Ala):

-

Repeat the Fmoc deprotection and coupling steps for the two Alanine residues using Fmoc-Ala-OH.

-

-

PEG Spacer Coupling:

-

Perform a final Fmoc deprotection.

-

Couple Fmoc-NH-PEG3-COOH using the same activation and coupling procedure.

-

-

PAB Moiety Attachment:

-

Deprotect the Fmoc group from the PEG spacer.

-

Couple p-aminobenzyl alcohol (PAB-OH) to the free amine. This step may require different coupling conditions and should be optimized.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the resin and remove the Trt protecting group.

-

Precipitate the crude product in cold diethyl ether.

-

-

Purification: Purify the crude linker by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Antibody-Drug Conjugation

This protocol describes a general method for conjugating the linker-payload construct to an antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Linker-payload construct with a maleimide (B117702) functional group

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

-

Linker-Payload Conjugation:

-

Remove excess TCEP using a desalting column.

-

Immediately add the maleimide-functionalized linker-payload construct to the reduced antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.

-

-

Purification:

-

Purify the ADC from unconjugated antibody, excess linker-payload, and other reagents using SEC or HIC.

-

-

Characterization:

-

Characterize the final ADC to determine the average DAR, aggregation levels, and in vitro potency.

-

Conclusion

This compound is a highly specialized and versatile linker for the development of next-generation ADCs. Its unique legumain-cleavable sequence provides an alternative to traditional cathepsin-cleavable linkers, potentially offering a different selectivity profile. The inclusion of a PEG spacer enhances its physicochemical properties, and the self-immolative PAB spacer ensures efficient release of the active payload. The detailed understanding of its structure, properties, and mechanism of action, as outlined in this guide, is crucial for its successful implementation in the design and synthesis of innovative and effective antibody-drug conjugates.

References

- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc-Asn(trt)-Asn(trt)-OH - Standard Daicel Pharma [daicelpharmastandards.com]

The Strategic Role of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB in Advanced Antibody-Drug Conjugate Design

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the design and synthesis of highly specific and effective Antibody-Drug Conjugates (ADCs) are paramount. A critical component underpinning the success of these biotherapeutics is the linker molecule, which connects the monoclonal antibody to the cytotoxic payload. This technical guide delves into the core functionalities and applications of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, a sophisticated, cleavable linker system engineered for the next generation of ADCs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker technologies for enhanced therapeutic outcomes.

Core Components and Their Strategic Functions

This compound is a multi-component linker, with each part playing a distinct and crucial role in the stability, solubility, and mechanism of action of the resulting ADC.

-

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the terminal amine. In the context of solid-phase peptide synthesis (SPPS) of the linker, the Fmoc group allows for the sequential addition of amino acids in a controlled manner. Its removal under specific conditions is a key step in the synthesis of the complete drug-linker conjugate.

-

PEG3 (Three-Unit Polyethylene Glycol): The inclusion of a short, hydrophilic PEG spacer is a strategic design choice to improve the physicochemical properties of the ADC.[1][2] Hydrophobic payloads can often lead to aggregation and rapid clearance of ADCs from circulation.[2] The PEG3 moiety enhances the aqueous solubility of the linker-payload complex, which can lead to improved pharmacokinetics, reduced aggregation, and the potential for higher drug-to-antibody ratios (DAR) without compromising the stability of the ADC.[1][2]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): This tripeptide sequence constitutes the enzymatically cleavable motif of the linker.[3][4] This specific sequence is designed to be a substrate for proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as legumain.[3][5] Legumain, an asparaginyl endopeptidase, is activated in the acidic environment of lysosomes and is known to cleave peptide bonds C-terminal to asparagine residues.[3][5] This targeted cleavage is essential for the site-specific release of the cytotoxic payload.

-

Trt (Trityl): The trityl group is a bulky, acid-labile protecting group for the side chain of the asparagine (Asn) residue. It prevents unwanted side reactions during the synthesis of the linker and is typically removed during the final stages of ADC production or under the acidic conditions of the lysosome.

-

PAB (p-Aminobenzyl Alcohol): This component acts as a self-immolative spacer.[6] Following the enzymatic cleavage of the Ala-Ala-Asn peptide sequence, the PAB moiety undergoes a spontaneous 1,6-elimination reaction.[6] This electronic cascade results in the release of the unmodified, fully active cytotoxic drug inside the target cell.[6] The traceless release of the payload is a key advantage of this system.

Mechanism of Action: A Targeted Release Cascade

The sophisticated design of the this compound linker facilitates a multi-step, highly controlled release of the cytotoxic payload, maximizing its effect on target cancer cells while minimizing systemic toxicity.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs utilizing the precise this compound linker is limited in publicly available literature, studies on ADCs with similar legumain-cleavable Asn-containing linkers provide valuable insights into their expected performance.

| Parameter | Linker System | Cell Line | IC50 (µg/mL) | Reference |

| In Vitro Cytotoxicity | Legumain-cleavable anti-Her2 ADC (Asn-containing linker) | SKBR3 (Her2-expressing) | ~0.021–0.042 | [7] |

| Legumain-cleavable anti-Her2 ADC (Asn-containing linker) | Ramos (Her2-null) | ~0.6–0.7 | [7] | |

| Ala-Ala-Asn-PABC ADC | FRA-high expressing | Potent | [4] | |

| Val-Cit-PABC ADC | FRA-high expressing | Potent | [4] |

| Parameter | Linker System | Condition | Stability | Reference |

| Plasma Stability | Legumain-cleavable ADCs (Asn-containing linkers) | Mouse and Human Serum | >85% intact after 1 week | [1][7] |

| Asn-containing linkers | Human Neutrophil Elastase | Completely stable | [1][7] |

Note: The data presented is for ADCs with linkers containing the Ala-Ala-Asn or similar Asn-containing cleavable motifs and may not be fully representative of the this compound linker under all experimental conditions.

One study noted that an Ala-Ala-Asn-PABC ADC exhibited higher nonspecific cytotoxicity in antigen-negative cells compared to a Val-Cit-PABC variant, suggesting that while potent, further optimization for selectivity may be beneficial.[4]

Experimental Protocols

The synthesis and evaluation of ADCs using the this compound linker involve a series of well-defined steps. Below are generalized protocols for key experimental procedures.

Synthesis of the Drug-Linker Conjugate

The synthesis of the drug-linker complex is typically performed using solid-phase peptide synthesis (SPPS) followed by conjugation to the payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the potency and specificity of the synthesized ADC.

-

Cell Culture: Culture both antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.

-

Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C.

-

Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated SDS-HCl solution).

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Conclusion

The this compound linker represents a highly engineered and strategic tool for the development of advanced antibody-drug conjugates. Its design incorporates features that address key challenges in the field, including payload solubility, ADC stability, and targeted drug release. The legumain-cleavable Ala-Ala-Asn sequence offers a promising alternative to more traditional cathepsin-cleavable linkers, potentially providing a different selectivity profile and improved stability against certain plasma enzymes. For researchers and drug developers, a thorough understanding and application of such sophisticated linker technologies are essential for creating safer and more effective targeted cancer therapies.

References

An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB ADC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker, a crucial component in the development of modern Antibody-Drug Conjugates (ADCs). This document delves into the core chemistry, synthesis, conjugation, and characterization of this advanced linker system, offering detailed experimental protocols and data to support researchers in the field of targeted cancer therapy.

Introduction to this compound ADC Linker

The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered to ensure stability in systemic circulation, followed by specific enzymatic cleavage within the tumor microenvironment or inside the target cell, leading to the controlled release of the active drug.

Key Components and Their Functions:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. It is stable during peptide synthesis and is selectively removed to allow for chain elongation.

-

PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the ADC[1][2]. The PEG spacer can also reduce aggregation and immunogenicity[3].

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that serves as the cleavage site for specific proteases. The presence of asparagine (Asn) at the P1 position makes this linker a substrate for enzymes like legumain, which is often overexpressed in the tumor microenvironment and lysosomes[4][5][6][7][8][9][10].

-

Trt (Trityl): An acid-labile protecting group for the side chain of asparagine. It prevents unwanted reactions during synthesis and is removed during the final cleavage from the solid-phase support.

-

PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Following the enzymatic cleavage of the peptide bond, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the attached cytotoxic drug[11].

Product Specifications:

| Property | Value | Reference |

| Chemical Formula | C₆₀H₆₆N₆O₁₁ | [12][13] |

| Molecular Weight | 1047.2 g/mol | [12][13] |

| CAS Number | 2055042-69-6 | [12][13] |

| Appearance | White to off-white solid | |

| Purity | >95% | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | -20°C, protected from light and moisture | [12] |

ADC Mechanism of Action

The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of well-orchestrated events, culminating in the targeted killing of cancer cells.

Downstream Signaling Pathways of Common Payloads:

The released cytotoxic payload induces cell death by interfering with critical cellular processes. Two common classes of payloads used with such linkers are microtubule inhibitors (e.g., MMAE) and DNA damaging agents (e.g., PBD dimers).

MMAE (Monomethyl Auristatin E) Signaling Pathway:

PBD (Pyrrolobenzodiazepine) Dimer Signaling Pathway:

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.

Synthesis of this compound

The synthesis of the linker is typically performed using solid-phase peptide synthesis (SPPS) on a suitable resin, such as a Rink Amide or Wang resin[14][15].

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

Fmoc-NH-PEG3-COOH

-

p-Aminobenzyl alcohol (PAB-OH)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Asn): Couple Fmoc-Asn(Trt)-OH to the resin using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Monitor the reaction using a Kaiser test. Wash the resin.

-

Peptide Elongation (Ala-Ala): Repeat the deprotection and coupling steps for Fmoc-Ala-OH twice to assemble the Ala-Ala dipeptide.

-

PEG Spacer Coupling: Couple Fmoc-NH-PEG3-COOH to the N-terminus of the peptide sequence using the same coupling procedure.

-

PAB Moiety Attachment: After the final Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus. This may require activation of the PAB-OH or use of a pre-activated derivative.

-

Cleavage and Deprotection: Cleave the linker from the resin and remove the Trt and other side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude linker by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Conjugation of the Linker to a Cytotoxic Payload and Antibody

Step 1: Activation of the Linker and Conjugation to the Payload

The PAB-OH group of the linker is typically activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate conjugation to an amine-containing payload like MMAE.

Step 2: Antibody Reduction and Conjugation

This protocol describes a typical conjugation to cysteine residues in the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Drug-linker construct with a maleimide (B117702) group

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC)

Protocol:

-

Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP or DTT.

-

Drug-Linker Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react with the free thiol groups on the cysteine residues to form a stable thioether bond[9][16][17][18].

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC.

Characterization of the ADC

A series of analytical techniques are employed to characterize the final ADC product.

Experimental Workflow for ADC Characterization:

Detailed Protocols for Key Characterization Assays:

-

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC: This method separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. The average DAR is calculated from the peak areas of the different drug-loaded species.

-

Aggregation Analysis by SEC-HPLC: SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates) and fragments.

-

In Vitro Cytotoxicity Assay (MTT/XTT): These colorimetric assays measure cell viability by assessing the metabolic activity of cells after treatment with the ADC[5][6][19]. The IC50 value is determined to quantify the potency of the ADC.

-

Bystander Effect Assay: This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors[3][20][21][22][23]. This can be assessed using co-culture or conditioned medium transfer experiments[5][24].

-

Plasma Stability Assay: The ADC is incubated in plasma from different species over time. The amount of intact ADC (average DAR) and/or released payload is measured by LC-MS to determine the stability and half-life of the ADC in circulation[19][25][].

-

Enzymatic Cleavage Assay: The ADC or the free linker is incubated with the target enzyme (e.g., legumain). The cleavage of the linker and release of the payload is monitored over time by LC-MS to determine the cleavage kinetics[4][5][6][7][8][9][10][18][27][28].

Quantitative Data

While specific quantitative data for the this compound linker is not extensively available in the public domain, the following tables provide representative data for similar legumain-cleavable and other peptide-based ADC linkers to serve as a guideline.

Table 1: Representative Plasma Stability of Peptide-Based ADC Linkers

| Linker Type | Peptide Sequence | Plasma Source | Half-life (t½) | Reference |

| Legumain-cleavable | Asn-Asn | Human, Mouse | > 7 days | [6][7] |

| Cathepsin B-cleavable | Val-Cit | Human | > 7 days | [6][7] |

| Cathepsin B-cleavable | Val-Ala | Human | Stable |

Table 2: Representative Kinetic Parameters for Legumain Cleavage

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Z-Ala-Ala-Asn-AMC | Legumain | - | - | - | 5.5 | [5][18] |

| Bz-Asn-pNA | Legumain | 2400 | 2 | 730 | 5.5 | [27][28] |

Note: "-" indicates that the specific value was not provided in a directly comparable format in the cited sources.

Conclusion

The this compound linker represents a sophisticated and highly versatile tool in the design and development of next-generation Antibody-Drug Conjugates. Its modular design, incorporating a hydrophilic PEG spacer and a legumain-cleavable peptide sequence, offers the potential for enhanced aqueous solubility, improved pharmacokinetics, and highly specific payload release within the tumor microenvironment. The self-immolative PAB spacer ensures the efficient liberation of the active cytotoxic agent, maximizing therapeutic efficacy while minimizing off-target toxicity.

This technical guide has provided a comprehensive overview of the chemistry, mechanism of action, and key experimental protocols associated with this linker. The provided data, while representative, underscores the importance of empirical validation for each specific ADC construct. A thorough understanding and application of the principles and methodologies outlined herein will empower researchers to effectively utilize this advanced linker technology in the development of novel and more effective targeted cancer therapies. Further research into the precise kinetic parameters and in vivo stability of ADCs incorporating this specific linker will be invaluable in fully realizing its therapeutic potential.

References

- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 2. peptide.com [peptide.com]

- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 4. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pig kidney legumain: an asparaginyl endopeptidase with restricted specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 12. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]

- 13. precisepeg.com [precisepeg.com]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. dls.com [dls.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 27. jenabioscience.com [jenabioscience.com]

- 28. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, detailing its central role in modern solid-phase peptide synthesis (SPPS), particularly in the context of peptide linkers. We will explore its chemical mechanism, procedural application, and the quantitative parameters that govern its successful implementation.

Core Principles of the Fmoc Protecting Group in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1][2] This process simplifies purification by allowing excess reagents and by-products to be washed away after each step.[3] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of incoming amino acids to prevent uncontrolled polymerization.[4]

The Fmoc group is the dominant choice for α-amino protection in modern SPPS.[][6] Its primary function is to "cap" the reactive N-terminus of an amino acid, rendering it inert during the amide bond formation (coupling) step.[1][7] After coupling, the Fmoc group is selectively removed (deprotected) to reveal a new free amine, ready for the next coupling cycle.

The key to the Fmoc strategy's success lies in the principle of orthogonality .[] The Fmoc group is base-labile, meaning it is removed under mild basic conditions.[8][9] This is in direct contrast to the side-chain protecting groups and the resin linker, which are typically acid-labile.[10][] This "Fmoc/tBu" strategy ensures that only the N-terminal Fmoc group is removed during each synthesis cycle, while the side-chain protectors and the peptide's anchor to the resin remain intact until the final acid-mediated cleavage step.[12]

Key Advantages of the Fmoc Group:

-

Mild Deprotection Conditions: Removal with a weak base like piperidine (B6355638) avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[][10]

-

Orthogonality: Compatible with acid-labile side-chain and linker strategies, simplifying complex syntheses.[][12]

-

Easy Reaction Monitoring: The dibenzofulvene (DBF) by-product of deprotection has a strong UV absorbance, allowing for real-time quantitative monitoring of the reaction's completion.[6][8][10]

-

High Yields: The mild conditions and efficient reactions typically result in high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[]

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is not a simple hydrolysis but proceeds via a base-catalyzed β-elimination mechanism.[][12][13]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[12][13]

-

β-Elimination: This abstraction initiates a β-elimination reaction, leading to the collapse of the carbamate (B1207046) structure. This releases the free amine of the peptide, carbon dioxide, and a reactive electrophilic intermediate called dibenzofulvene (DBF).[10][13]

-

Scavenging of Dibenzofulvene: The DBF intermediate is highly reactive and would otherwise irreversibly alkylate the newly deprotected amine of the peptide chain.[13] The excess secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable, unreactive adduct that is easily washed away.[8][10]

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

The Role of Linkers in Fmoc-SPPS

In SPPS, a linker is a bifunctional molecule that connects the nascent peptide chain to the insoluble polymer resin.[2][14] The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and must be stable to the iterative Fmoc deprotection conditions while being cleavable at the end of the synthesis.

-

For Peptide Acids: Benzyl alcohol-type linkers, such as the Wang linker , are commonly used. The first Fmoc-amino acid is esterified to the linker. The final peptide acid is released by treatment with a strong acid like trifluoroacetic acid (TFA).

-

For Peptide Amides: Linkers like the Rink Amide linker are employed. These linkers possess an acid-labile bond that, upon cleavage with TFA, generates a C-terminal amide.

-

For Protected Peptides: Highly acid-sensitive linkers, such as the 2-Chlorotrityl chloride (2-CTC) linker , allow for the cleavage of the peptide from the resin under very mild acidic conditions that do not remove the acid-labile side-chain protecting groups. This is essential for creating protected peptide fragments for use in fragment condensation strategies.

The stability of the linker-peptide bond to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) is a perfect demonstration of the orthogonality that underpins the entire Fmoc-SPPS strategy.

Caption: Orthogonality in Fmoc/tBu solid-phase peptide synthesis.

Quantitative Data and Comparisons

The efficiency of Fmoc-SPPS is well-documented, with key parameters optimized for performance.

Table 1: Common Fmoc Deprotection Cocktails and Conditions

| Reagent Cocktail | Concentration | Typical Reaction Time | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x (2-10 minutes) | The most common and effective reagent.[15] A two-step deprotection is often used to ensure completeness.[15] |

| Piperidine in NMP | 20-23% (v/v) | 10-18 minutes | N-Methylpyrrolidone (NMP) can be a better solvent for some aggregated sequences.[16] |

| DBU / Piperidine in DMF | 2-5% DBU (v/v) | Variable | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base used for difficult deprotections.[13][15] Piperidine is often added as a scavenger.[13] |

Table 2: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amine Protection | Fmoc (Base-Labile) | Boc (Acid-Labile) |

| Deprotection Reagent | 20% Piperidine in DMF (mild base)[3] | Trifluoroacetic acid (TFA) (strong acid)[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[6][] | Strong-acid labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | TFA (strong acid)[10] | Hydrofluoric acid (HF) (highly corrosive)[3] |

| Advantages | Milder conditions, automation-friendly, UV monitoring.[3][][10] | Better for some "difficult" or aggregation-prone sequences.[10] |

| Disadvantages | Dibenzofulvene side reactions if not scavenged; potential for diketopiperazine formation.[13] | Harsh repetitive acid treatment can degrade peptide; requires specialized HF apparatus.[3][10] |

Experimental Protocols

The following are standardized manual protocols for key steps in Fmoc-SPPS.

Protocol: Standard Fmoc Deprotection Cycle

This protocol describes a single cycle of deprotection and coupling.

Materials:

-

Fmoc-peptidyl-resin

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Wash Solvent: DMF, peptide synthesis grade

-

Incoming Fmoc-amino acid

-

Coupling Activator (e.g., HCTU)

-

Base: N,N-Diisopropylethylamine (DIEA)

Workflow:

Caption: A typical workflow for one cycle of Fmoc-SPPS.

Procedure:

-

Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for at least 30-60 minutes in a reaction vessel.[12][17] After swelling, drain the solvent.

-

First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate for 2-3 minutes. Drain the solution.[15]

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[15]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15]

-

Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.[15]

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid, an activator (e.g., HCTU), and a base (e.g., DIEA) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the washed resin. Agitate for 1-2 hours at room temperature.

-

Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol: Final Cleavage from Resin

This protocol describes the final step to release the peptide and remove side-chain protecting groups.

Materials:

-

Dry peptidyl-resin

-

Cleavage Cocktail: e.g., Reagent B (94% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS), 1% Dithiothreitol (DTT)). The exact composition depends on the peptide sequence.

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours. TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Filter the resin and collect the filtrate, which contains the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and dry under vacuum. The crude peptide is now ready for purification.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis due to its unique chemical properties and its central role in the highly successful orthogonal Fmoc/tBu strategy. Its base-lability allows for mild, iterative deprotection cycles that preserve the integrity of sensitive peptide sequences and the acid-labile linkers that anchor them to the solid support. The ability to monitor its removal in real-time and the straightforward, high-yielding protocols associated with its use have made Fmoc-SPPS the preferred method for producing peptides in both academic research and industrial drug development. A thorough understanding of its function, mechanism, and application is therefore essential for any professional in the field.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. biosynth.com [biosynth.com]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.uci.edu [chem.uci.edu]

The Strategic Imperative of Trityl Protection for Asparagine in Advanced ADC Linker Synthesis

A Technical Guide for Researchers in Drug Development

The rational design of antibody-drug conjugates (ADCs) hinges on the precise control of each molecular component, with the linker playing a pivotal role in dictating the stability, release characteristics, and ultimately, the therapeutic efficacy of the conjugate. Within the architecture of peptide-based linkers, the incorporation of specific amino acids can impart unique cleavage properties and influence the overall pharmacokinetic profile. Asparagine (Asn), in particular, has emerged as a valuable building block for creating linkers susceptible to specific lysosomal proteases like legumain. However, the inherent reactivity of its side-chain amide necessitates a robust protection strategy during solid-phase peptide synthesis (SPPS). This technical guide delves into the critical purpose of Trityl (Trt) protection for asparagine in the synthesis of ADC linkers, providing a comprehensive overview of the underlying chemistry, experimental considerations, and its impact on the final conjugate.

The Challenge of Unprotected Asparagine in Peptide Synthesis

The side-chain carboxamide of asparagine presents a significant challenge during peptide synthesis. Under the conditions required for activating the C-terminal carboxyl group for amide bond formation, the unprotected side-chain can undergo two primary, undesirable side reactions:

-

Dehydration to Nitriles: The amide can lose a molecule of water to form a nitrile, altering the structure and properties of the resulting peptide.

-

Succinimide (B58015) Formation: The side-chain amide can undergo an intramolecular cyclization, attacking the activated carboxyl group to form a five-membered succinimide ring. This rearrangement is a common and often difficult-to-separate impurity.

These side reactions not only reduce the yield of the desired peptide linker but also introduce heterogeneity into the final ADC product, a critical quality attribute that is strictly regulated.

Trityl (Trt) Group: An Optimal Guardian for the Asparagine Side-Chain

To circumvent these issues, a protecting group is installed on the side-chain amide of asparagine. The triphenylmethyl (Trityl, Trt) group has proven to be an exceptionally effective choice for this purpose in the context of Fmoc-based SPPS for several key reasons[1][2]:

-

Prevention of Side Reactions: The bulky Trt group effectively shields the side-chain amide, preventing both dehydration and succinimide formation during peptide coupling steps[1].

-

Improved Solubility: A practical but significant advantage is the increased solubility of the Fmoc-Asn(Trt)-OH amino acid building block in common organic solvents used in SPPS, such as dimethylformamide (DMF)[3]. Unprotected Fmoc-Asn-OH is notoriously difficult to dissolve.

-

Orthogonality with Fmoc Chemistry: The Trt group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc protecting group in each cycle of peptide elongation[4]. This orthogonality is a fundamental requirement for successful stepwise peptide synthesis.

-

Facile Cleavage under Acidic Conditions: The Trt group is highly acid-labile and is readily cleaved under the same acidic conditions used to cleave the completed peptide linker from the solid-phase resin. This is typically achieved using a cocktail containing a high concentration of trifluoroacetic acid (TFA)[2][3].

The use of Trt protection for asparagine is a cornerstone of a robust orthogonal protection strategy, ensuring the fidelity of the peptide linker sequence and minimizing impurity formation.

Experimental Workflow: Synthesis of an Asparagine-Containing ADC Linker

The synthesis of a peptide linker for an ADC, such as the legumain-cleavable Ala-Ala-Asn sequence, follows a standard Fmoc-SPPS workflow. The Trt group on asparagine remains intact throughout the chain assembly and is removed during the final cleavage step.

Detailed Experimental Protocol: Cleavage and Deprotection

The final step of the solid-phase synthesis is the cleavage of the peptide from the resin, which concurrently removes the side-chain protecting groups, including the Trt group from asparagine.

Objective: To cleave the synthesized peptide linker from the solid-phase support and remove all side-chain protecting groups.

Materials:

-

Peptidyl-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), as a scavenger

-

Deionized water (H₂O)

-

Diethyl ether, cold

-

Centrifuge tubes

-

Rotary evaporator

Procedure:

-

Resin Preparation: The peptidyl-resin is transferred to a reaction vessel and washed thoroughly with dichloromethane (DCM) to remove any residual DMF. The resin is then dried under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common mixture for peptides containing Trt-protected residues is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). TIS acts as a scavenger to trap the highly reactive trityl cations that are released upon cleavage, preventing them from re-attaching to other nucleophilic residues in the peptide, such as tryptophan[5].

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin). The suspension is gently agitated at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, which is characteristic of the formation of the trityl carbocation[2].

-

Peptide Precipitation: Following the cleavage reaction, the resin is filtered, and the filtrate containing the cleaved peptide is collected. The volume of the filtrate is reduced by approximately half using a gentle stream of nitrogen or a rotary evaporator. The peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried under vacuum. The crude peptide linker is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

The inclusion of asparagine in ADC linkers has been shown to confer desirable biological properties. For instance, linkers containing the Asn-Asn sequence have demonstrated cleavage rates in lysosomes that are five times higher than the commonly used Val-Cit linker, a phenomenon attributed to legumain-mediated cleavage[6]. This highlights the potential for designing linkers with tailored cleavage profiles by incorporating specific amino acids like asparagine. The successful synthesis of these linkers is critically dependent on the robust protection of the asparagine side-chain, for which the Trt group is the industry standard.

| Parameter | Val-Cit Linker | Asn-Asn Linker | Reference |

| Primary Cleavage Enzyme | Cathepsin B | Legumain | [6] |

| Relative Lysosomal Cleavage Rate | 1x | ~5x | [6] |

| Stability in Human Serum | High | High | [6] |

Logical Relationship of Protection Strategy

The choice of the Trt protecting group is a logical consequence of the requirements of Fmoc-SPPS and the specific reactivity of asparagine.

Conclusion

References

- 1. An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

The Ala-Ala-Asn Peptide Sequence: A Technical Guide to a Novel Cleavable Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting the antibody and payload is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and release the payload upon internalization into target cancer cells. While dipeptide linkers like valine-citrulline (Val-Cit), which is cleaved by the lysosomal protease cathepsin B, have been widely adopted, there is a continuous search for novel linker technologies with improved properties. The tripeptide sequence alanine-alanine-asparagine (Ala-Ala-Asn) has garnered significant interest as a cleavable linker, primarily due to its susceptibility to cleavage by legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment.[1][2][3] This technical guide provides an in-depth overview of the Ala-Ala-Asn linker in ADCs, including its mechanism of action, comparative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Legumain-Mediated Cleavage

Unlike the widely used Val-Cit linker, which is a substrate for cathepsin B, the Ala-Ala-Asn sequence is specifically recognized and cleaved by legumain.[1][2] Legumain is a lysosomal cysteine protease that preferentially cleaves peptide bonds C-terminal to asparagine (Asn) residues.[1][2] The intracellular processing of an ADC with an Ala-Ala-Asn linker follows a series of steps:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

-

Trafficking to Lysosome: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, legumain, which is highly active at low pH, recognizes and cleaves the peptide bond C-terminal to the asparagine residue in the Ala-Ala-Asn linker.[3]

-

Payload Release: This cleavage initiates the release of the cytotoxic payload into the cytoplasm of the cancer cell. If a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is present, its decomposition facilitates the efficient liberation of the unmodified drug.[4][5]

-

Induction of Cell Death: The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[6][7]

The specificity of the Ala-Ala-Asn linker for legumain offers potential advantages, including reduced off-target cleavage by other proteases that may be present in circulation, potentially leading to a better safety profile compared to linkers that are substrates for multiple enzymes.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for ADCs featuring asparagine-containing linkers, including Ala-Ala-Asn and the closely related Asn-Asn, in comparison to the industry-standard Val-Cit linker. This data highlights the comparable potency and distinct physicochemical properties of these novel linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Legumain-Cleavable Linkers [8]

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |

| α-HER2_mpGlyAsnAsn(β-Ala)_Exatecan | HER2 | SKBR3 | 0.043 ± 0.02 |

| α-HER2_mpGlyAsnAsn(GABA)_Exatecan | HER2 | SKBR3 | 0.042 ± 0.006 |

| α-HER2_mpGlyAsnAsnGlyGly_Exatecan | HER2 | SKBR3 | 0.046 ± 0.006 |

| α-HER2_mpAsnAsnPABC_Exatecan | HER2 | SKBR3 | 0.060 ± 0.01 |

| α-TROP2_mpGlyAsnAsn(β-Ala)_Exatecan | TROP2 | BxPC-3 | 0.033 ± 0.004 |

Table 2: Physicochemical Properties of ADCs with Different Linkers [8]

| ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | HIC Retention Time Shift (Δmin) |

| α-HER2_mpGlyAsnAsn(β-Ala)_Exatecan | 8 | 5.8 | +0.70 |

| α-HER2_mpGlyAsnAsn(GABA)_Exatecan | 8 | <5 | +0.89 |

| α-HER2_mpAsnAsnPABC_Exatecan | 7.8 | <5 | +1.56 |

| α-TROP2_ValCitPABC_Exatecan | 7.9 | 10.2 | +1.81 |

Table 3: Comparative Plasma Stability of Cleavable Linkers [9][10]

| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features |

| Ala-Ala-Asn / Asn-Asn | Legumain | High (>85% intact after 1 week)[9] | High specificity for legumain, potentially improved safety profile.[1][9] |

| Val-Cit | Cathepsin B | High | Well-validated in numerous clinical and approved ADCs.[10][11] |

| Val-Ala | Cathepsin B | High | Reduced hydrophobicity compared to Val-Cit, may reduce aggregation.[11] |

| Hydrazone | pH-sensitive | Moderate (t1/2 ≈ 2-3 days)[] | Susceptible to hydrolysis in systemic circulation.[] |

| Disulfide | Glutathione | Moderate | Potential for premature cleavage in the bloodstream.[13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)[1][14][15][16]

Objective: To determine the potency (IC50 value) of an ADC on antigen-positive versus antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody (control), and free payload (control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Plasma Stability Assay[14][17][18][19][20]

Objective: To assess the stability of the ADC linker and the rate of payload deconjugation in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, and rat plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or G affinity chromatography resin

-

LC-MS/MS system

Methodology:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10-100 µg/mL) in plasma at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Preparation:

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Wash the captured ADC to remove plasma proteins.

-

Elute the ADC from the affinity matrix.

-

-

LC-MS/MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). To measure the released payload, process the plasma samples to precipitate proteins and extract the free payload for LC-MS/MS quantification.

-

Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC.

Protocol 3: Legumain Cleavage Assay

Objective: To determine the rate of payload release from an ADC in the presence of legumain. (This protocol is adapted from general protease cleavage assays).[2][15]

Materials:

-

Recombinant human legumain

-

ADC with Ala-Ala-Asn linker

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 4.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Legumain inhibitor (for negative control)

-

LC-MS/MS system

Methodology:

-

Enzyme Activation: Pre-incubate the recombinant legumain in Activation Buffer for 15 minutes at 37°C.

-

Reaction Setup: In a microcentrifuge tube, combine the activated legumain with the ADC in the assay buffer. Include a negative control with a legumain inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., by changing the pH or adding a protease inhibitor).

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 4: Bystander Killing Assay (Co-culture Method)[1][13][14][22][23]

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC

-

96-well plates

-

Fluorescence plate reader or high-content imaging system

Methodology:

-

Cell Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. As a control, seed GFP-Ag- cells alone. Incubate overnight.

-

ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Mandatory Visualizations

Conclusion

The Ala-Ala-Asn tripeptide linker represents a promising alternative to traditional cathepsin B-cleavable linkers in the design of next-generation ADCs. Its specificity for legumain, an enzyme overexpressed in many tumors, offers the potential for improved tumor-selective payload release and a wider therapeutic window. The available data suggests that ADCs incorporating asparagine-containing linkers exhibit potent in vitro cytotoxicity comparable to ADCs with Val-Cit linkers, while potentially offering advantages in terms of reduced hydrophobicity and aggregation. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of ADCs containing the Ala-Ala-Asn linker, enabling researchers to further explore its potential in the development of novel cancer therapeutics. As with any ADC component, rigorous preclinical evaluation is necessary to fully elucidate the in vivo performance and therapeutic potential of this innovative linker technology.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abzena.com [abzena.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

The Role of the p-Aminobenzyl (PAB) Group in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the development of sophisticated linker technologies that enable the precise attachment of potent molecules, such as cytotoxic drugs, to biological macromolecules like antibodies. Among these, the p-aminobenzyl (PAB) group has emerged as a critical component, particularly in the design of antibody-drug conjugates (ADCs). Its primary function is to act as a self-immolative spacer, ensuring the efficient and traceless release of the payload in its active form within the target cell. This technical guide provides an in-depth exploration of the PAB group's function in bioconjugation, with a focus on its application in ADCs. We will delve into the underlying chemistry, present key quantitative data, and provide detailed experimental protocols relevant to the synthesis and characterization of PAB-containing bioconjugates.

Core Function: The Self-Immolative Mechanism

The PAB group is a cornerstone of self-immolative linker technology.[1] In a typical ADC construct, the PAB group is positioned between a cleavage site (often a dipeptide sequence like valine-citrulline) and the drug payload. The payload is commonly linked to the benzylic position of the PAB group through a carbamate, carbonate, or ether bond.[2][3]

The release mechanism is a two-step process initiated by the cleavage of a trigger group, most commonly an amide bond of a dipeptide linker by lysosomal proteases like Cathepsin B.[3] This initial cleavage event exposes a free amine on the PAB group, which then triggers a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the linker, releasing the unmodified drug, carbon dioxide, and an aza-quinone methide by-product.[3] This "self-immolative" nature is crucial as it ensures that the released drug is not encumbered by any part of the linker, which could otherwise impair its biological activity.[3]

Quantitative Data on PAB-based Linkers

The performance of an ADC is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage at the target site. The following tables summarize key quantitative data related to PAB-containing linkers.

| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value | Reference |

| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | [1] |

| Peptide (Val-Cit-PAB) | Not Specified | Human | Half-life (t1/2) | >400 hours | [1] |

| Peptide (Val-Cit-PAB) | Not Specified | Mouse | Half-life (t1/2) | ~50 hours | [1] |

| Peptide (Val-Cit-PAB) | Trastuzumab-vcMMAE | Rat | Half-life (t1/2) | 6.0 days | [4] |

| Peptide (Val-Cit-PAB) | Trastuzumab-vcMMAE | Monkey | Half-life (t1/2) | 9.6 days | [4] |

| β-glucuronide-PAB | Not Specified | Rat | Half-life (t1/2) | Longer than dipeptide linkers | [5] |

| Table 1: Comparative Plasma Stability of Cleavable Linkers |

| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| Trastuzumab-Thailanstatin (DAR 3.5-6.2) | N87 (High Her2) | Her2 | 13-43 | [6] |

| Trastuzumab-Thailanstatin (DAR 3.5-6.2) | BT474 (High Her2) | Her2 | 13-43 | [6] |

| Trastuzumab-Thailanstatin (DAR <3.5) | MDA-MB-361-DYT2 (Moderate Her2) | Her2 | 1500-60000 | [6] |

| Trastuzumab-Thailanstatin (DAR >3.5) | MDA-MB-361-DYT2 (Moderate Her2) | Her2 | 25-80 | [6] |

| isoDGR-GPLG-PABC-MMAE | U87MG (High αVβ3) | Integrin αVβ3 | Not specified | [7] |

| isoDGR-GPLG-PABC-MMAE | SK-MEL-28 (Moderate αVβ3) | Integrin αVβ3 | Not specified | [7] |

| Table 2: In Vitro Cytotoxicity of ADCs with PAB-based Linkers |

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes a key step in the synthesis of a widely used PAB-containing linker component.

Materials:

-

Fmoc-Cit-PABOH

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Silica gel for flash column chromatography

Procedure:

-

Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.

-

Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours to remove the Fmoc protecting group from citrulline.

-

Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF multiple times to ensure complete removal of piperidine.

-

Dissolve the resulting residue in DMF to a concentration of 0.1 M.

-

Add Fmoc-Val-OSu to the solution and stir at room temperature for 20 hours to couple Fmoc-valine to the deprotected citrulline.

-

Remove DMF under reduced pressure.

-

Purify the residue by flash column chromatography using a 3-12% MeOH/CH2Cl2 gradient to yield Fmoc-Val-Cit-PAB-OH.[8]

ADC Conjugation: Cysteine-linked MC-Val-Cit-PAB-MMAE

This protocol outlines the conjugation of a PAB-containing drug-linker to an antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

MC-Val-Cit-PAB-MMAE drug-linker

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the drug-linker

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in PBS.

-

Add a freshly prepared solution of TCEP or DTT to the mAb solution to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the extent of reduction and ultimately the drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Conjugation:

-

Dissolve the MC-Val-Cit-PAB-MMAE drug-linker in DMSO.

-

Add the drug-linker solution to the reduced mAb solution. The maleimide (B117702) group of the linker will react with the free thiol groups on the antibody.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.

-

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Total Peak Area))[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of an ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

Materials:

-

ADC sample

-

Human or mouse plasma

-

PBS

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

-

At each time point, take an aliquot of the plasma-ADC mixture.

-

Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload release.

-

Alternatively, the amount of free payload released into the plasma can be quantified.

-

Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life of the ADC in plasma.[11]

Visualizations

Conclusion

The p-aminobenzyl group is an indispensable tool in modern bioconjugation, particularly for the development of effective and safe antibody-drug conjugates. Its role as a self-immolative spacer enables the controlled and traceless release of cytotoxic payloads within target cells, a critical feature for maximizing therapeutic efficacy while minimizing off-target toxicity. The selection and design of the PAB-containing linker, in conjunction with the appropriate cleavage trigger, remains a key consideration in the development of next-generation ADCs. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working to harness the power of PAB chemistry in their bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a highly specialized, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). This linker's mechanism of action is predicated on its stability in systemic circulation and its specific enzymatic cleavage within the lysosomal compartment of target tumor cells. The core of its functionality lies in the Ala-Ala-Asn tripeptide sequence, which is a substrate for the lysosomal cysteine protease, legumain. Upon internalization of the ADC, legumain-mediated hydrolysis of the peptide sequence initiates a self-immolative cascade via the p-aminobenzyl (PAB) spacer, leading to the precise and efficient release of the conjugated cytotoxic payload. This guide provides a comprehensive overview of this mechanism, supported by quantitative data from relevant studies, detailed experimental protocols for characterization, and visualizations of the key processes.

Core Mechanism of Action

The functionality of the this compound linker is a multi-step process that ensures the targeted delivery and conditional release of a cytotoxic agent.

-